molecular formula C11H22N2O2 B061062 Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate CAS No. 194032-35-4

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

Cat. No. B061062
M. Wt: 214.3 g/mol
InChI Key: GDTFCUXOVITPHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate involves practical methodologies tailored for multi-kilogram production, emphasizing its significance in medicinal chemistry. The chiral 1,4-diazepane framework is constructed through intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol derivatives. This process showcases the synthetic utility of this compound in large-scale applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Molecular Structure Analysis

The molecular structure of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate has been elucidated through single crystal X-ray diffraction analysis. The compound showcases a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal. This detailed structural analysis underscores the compound's complex architecture, vital for its biological activity (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chemical Reactions and Properties

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. It participates in esterification reactions facilitated by diazoalkanes generated in situ, a testament to its reactivity and utility in organic synthesis. This reactivity profile is essential for the development of novel compounds with potential therapeutic applications (Furrow & Myers, 2004).

Scientific Research Applications

  • Synthesis of Rho–Kinase Inhibitor K-115 : A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, has been developed for multikilogram production. This compound is significant due to its role in the construction of chiral 1,4-diazepane, which is used in the synthesis of Rho–kinase inhibitors (Gomi et al., 2012).

  • Potential SPECT Imaging Agent : The synthesis of [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential single-photon emission computed tomography (SPECT) imaging agent for studying diazepam-insensitive benzodiazepine receptors, was explored. This application is significant in the field of neuroimaging and pharmacology (He et al., 1994).

  • Selective Ligand for Benzodiazepine Receptors : The preparation of [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (TCIB) was described. This compound is a high-affinity ligand for the diazepam-insensitive subtype of the benzodiazepine receptor, a discovery that is important for understanding and targeting specific receptor subtypes in the nervous system (Gu et al., 1992).

  • Olefin Epoxidation Catalysis : A study discussed manganese(III) complexes involving 1,4-diazepane derivatives, including 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane, for olefin epoxidation. This research is relevant to the field of catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).

Safety And Hazards

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

CAS RN

194032-35-4
Record name tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Gomi, A Kouketsu, T Ohgiya, K Shibuya - Synthesis, 2012 - thieme-connect.com
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram …
Number of citations: 11 www.thieme-connect.com
EMP Silva, PAMM Varandas… - … Synthetic Approaches to …, 2022 - Wiley Online Library
This chapter focus on the developments concerning the strategies used in the synthesis of 1,4‐diazepane derivatives reflecting selected relevant examples described in the literature …
Number of citations: 0 onlinelibrary.wiley.com
S Ohba, N Gomi, T Ohgiya, K Shibuya - … Crystallographica Section C …, 2012 - scripts.iucr.org
In 4-fluoroisoquinoline-5-sulfonyl chloride, C9H5ClFNO2S, (I), one of the two sulfonyl O atoms lies approximately on the isoquinoline plane as a result of minimizing the steric repulsion …
Number of citations: 4 scripts.iucr.org
X Wu, X Yang, Q Liang, X Xue, J Huang, J Wang… - European Journal of …, 2021 - Elsevier
Glaucoma is the third leading cause of blindness and impairment of vision worldwide, after refractive errors and cataracts. According to the survey, the number of people with glaucoma …
Number of citations: 9 www.sciencedirect.com
DM Sedgwick, R Román, P Barrio, AA Trabanco… - Fluorine in Life Sciences …, 2019 - Elsevier
Over the course of many decades, life sciences have gained an insight into the structure–activity relationship of biologically active molecules, thereby allowing for a deeper …
Number of citations: 4 www.sciencedirect.com
T Inoue, H Tanihara - Expert opinion on pharmacotherapy, 2017 - Taylor & Francis
Introduction: Among the intraocular pressure (IOP)-lowering drugs used in a clinical setting, Rho kinase (ROCK) inhibitors lower IOP by a unique mechanism, namely the …
Number of citations: 36 www.tandfonline.com
T Inoue, H Tanihara - ampk-signal.com
Introduction: Among the intraocular pressure (IOP)-lowering drugs used in a clinical setting, Rho kinase (ROCK) inhibitors lower IOP by a unique mechanism, namely the …
Number of citations: 0 ampk-signal.com

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